16-alpha-Methyl-17-alpha-acetoxyprogesterone
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Overview
Description
16-alpha-Methyl-17-alpha-acetoxyprogesterone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is used in various medical applications, particularly in hormone replacement therapy and contraceptive formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-alpha-Methyl-17-alpha-acetoxyprogesterone involves several steps, starting from progesteroneThis can be achieved through a series of chemical reactions, including oxidation, reduction, and esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
16-alpha-Methyl-17-alpha-acetoxyprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17-alpha position can yield a ketone, while reduction can revert it back to a hydroxyl group .
Scientific Research Applications
16-alpha-Methyl-17-alpha-acetoxyprogesterone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy, contraceptives, and treatment of certain cancers.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 16-alpha-Methyl-17-alpha-acetoxyprogesterone involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound can also interact with other steroid hormone receptors, influencing a variety of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Medroxyprogesterone acetate: Another synthetic progestin with similar applications in hormone therapy and contraception.
Hydroxyprogesterone caproate: Used in the prevention of preterm birth.
Chlormadinone acetate: Employed in contraceptive formulations
Uniqueness
16-alpha-Methyl-17-alpha-acetoxyprogesterone is unique due to its high progestational activity and specific binding affinity for progesterone receptors. This makes it particularly effective in hormone replacement therapy and contraceptive applications .
Properties
CAS No. |
2504-36-1 |
---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,16R,17R)-17-acetyl-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h13-14,19-21H,6-12H2,1-5H3/t14-,19-,20+,21+,22+,23+,24+/m1/s1 |
InChI Key |
MCQJEMMJFIWHLQ-NQURYFPESA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)OC(=O)C)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3CCC2(C1(C(=O)C)OC(=O)C)C)C |
Origin of Product |
United States |
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